2-(But-2-yn-1-yloxy)pyridine
Description
2-(But-2-yn-1-yloxy)pyridine is a pyridine derivative featuring an ether-linked but-2-yn-1-yl substituent at the 2-position of the pyridine ring. The alkyne group in the but-2-yn-1-yl moiety introduces rigidity and electron-withdrawing characteristics, which may influence reactivity, solubility, and intermolecular interactions compared to other pyridine derivatives . Pyridine ethers are commonly explored in medicinal chemistry and materials science due to their tunable electronic profiles and ability to act as ligands or molecular switches .
Properties
IUPAC Name |
2-but-2-ynoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-3-8-11-9-6-4-5-7-10-9/h4-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAFJDOAAXPHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This approach involves displacing a halogen atom (e.g., chlorine) at the 2-position of pyridine with a but-2-yn-1-olate ion. The reaction typically employs a polar aprotic solvent (e.g., dimethylformamide, DMF) and a base (e.g., potassium carbonate) to deprotonate but-2-yn-1-ol, generating the nucleophilic alkoxide.
Example Synthesis (Adapted from):
2-Chloropyridine reacts with but-2-yn-1-ol in DMF at 80°C for 12 hours under potassium carbonate, yielding 2-(but-2-yn-1-yloxy)pyridine. While the cited example describes a 4-cyano derivative, analogous conditions apply to the parent compound.
Optimization and Challenges
- Leaving Group Reactivity: Bromine or iodine at the 2-position enhances reaction rates but complicates purification.
- Solvent Effects: DMF and dimethyl sulfoxide (DMSO) improve alkoxide solubility but may necessitate higher temperatures.
- Yield Considerations: Reported yields for analogous reactions range from 60% to 85%, depending on halogen and base selection.
Method 2: Mitsunobu Reaction
Reaction Design
The Mitsunobu reaction couples 2-hydroxypyridine with but-2-yn-1-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids harsh bases and enables stereochemical control.
Procedure:
2-Hydroxypyridine, but-2-yn-1-ol, DEAD, and PPh₃ are stirred in tetrahydrofuran (THF) at 0°C→25°C for 6–8 hours. The reaction proceeds via a redox mechanism, transferring the propargyl group to the pyridine oxygen.
Advantages and Limitations
- Yield: Typically 70–90% for aromatic ethers, though 2-hydroxypyridine’s tautomerism (pyridone form) may reduce efficiency.
- Scope: Compatible with sterically hindered alcohols but sensitive to moisture and oxygen.
Method 3: Direct Alkylation with Propargyl Halides
Alkylation Protocol
2-Hydroxypyridine is treated with but-2-yn-1-yl bromide or iodide in the presence of a base (e.g., sodium hydride) to form the desired ether.
Representative Conditions:
- Substrate: 2-Hydroxypyridine (1 equiv)
- Alkylating Agent: But-2-yn-1-yl bromide (1.2 equiv)
- Base: NaH (1.5 equiv) in THF, 0°C→reflux, 4 hours.
Key Considerations
- Side Reactions: Over-alkylation or polymerization of the propargyl group may occur without careful temperature control.
- Solvent Compatibility: THF or dichloromethane minimizes side reactions compared to DMF.
Comparative Analysis of Synthetic Methods
Applications in Organic Synthesis
2-(But-2-yn-1-yloxy)pyridine serves as a versatile intermediate:
Chemical Reactions Analysis
Types of Reactions: 2-(But-2-yn-1-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the but-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Produces pyridine derivatives with oxidized side chains.
Reduction: Results in the formation of reduced pyridine derivatives.
Substitution: Yields various substituted pyridine compounds depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-(But-2-yn-1-yloxy)pyridine serves as a critical building block in the synthesis of complex organic molecules. Its unique structure allows for the development of pharmaceuticals and agrochemicals, facilitating the creation of compounds with specific functionalities required for therapeutic efficacy or agricultural benefits.
| Application Area | Description |
|---|---|
| Pharmaceuticals | Used to synthesize active pharmaceutical ingredients (APIs) |
| Agrochemicals | Involved in the production of herbicides and pesticides |
Biological Research
Enzyme Inhibition Studies
This compound is utilized in biological research to study enzyme inhibition and protein-ligand interactions. By investigating how 2-(But-2-yn-1-yloxy)pyridine interacts with various enzymes, researchers can gain insights into biological processes and identify potential therapeutic targets.
Case Study: Antimicrobial Activity
Recent studies have demonstrated that pyridine derivatives exhibit antimicrobial properties. For instance, compounds containing the pyridine nucleus have shown effectiveness against various bacterial strains, highlighting their potential as new antimicrobial agents .
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Salmonella typhi | Moderate |
| Bacillus subtilis | Moderate |
Medicinal Applications
Potential Therapeutic Uses
Research has indicated that 2-(But-2-yn-1-yloxy)pyridine may have potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. Its ability to inhibit specific enzymes involved in disease pathways positions it as a candidate for drug development aimed at treating conditions such as cancer and infections .
Case Study: Aromatase Inhibition
A notable application of this compound is its role as an aromatase inhibitor, which is crucial in the treatment of hormone-dependent breast cancer. A derivative of this compound demonstrated an IC50 value of 0.83 nM against CYP19A1 (aromatase), indicating its potential effectiveness compared to existing treatments like letrozole .
Industrial Applications
Material Development
In industrial contexts, 2-(But-2-yn-1-yloxy)pyridine is explored for its unique chemical properties that can be harnessed in developing new materials such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 2-(But-2-yn-1-yloxy)pyridine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Differences :
- 2-(But-2-yn-1-yloxy)pyridine lacks aromatic substituents, reducing conjugation compared to phenyl-substituted analogs. The alkyne group may increase reactivity in click chemistry or cycloaddition reactions, a feature absent in hydroxyl- or methoxy-substituted derivatives.
Physicochemical Properties
Table 1 compares physical properties of selected pyridine derivatives:
*Estimated data based on substituent trends.
Functional and Application Comparisons
- Molecular Switching: 2-(2-Hydroxyphenyl)pyridine exhibits pH-triggered conformational changes due to H-bonding, enabling unidirectional rotation in molecular switches .
- Ligand Capability : 2,2'-Bipyridine is a superior ligand for metal ions (e.g., Ru, Fe) due to its bidentate geometry . The alkyne-ether group in 2-(But-2-yn-1-yloxy)pyridine likely reduces chelation efficiency but could participate in Cu-catalyzed reactions.
- Biological Activity: Amino- and methyl-substituted pyridines show promise as enzyme inhibitors (e.g., inducible nitric oxide synthase) , whereas the alkyne group may confer cytotoxicity or metabolic stability depending on substitution patterns.
Biological Activity
2-(But-2-yn-1-yloxy)pyridine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antitumor, and other pharmacological effects. The analysis is based on diverse research findings, case studies, and synthesized data.
Chemical Structure
The compound 2-(But-2-yn-1-yloxy)pyridine features a pyridine ring substituted with a but-2-yn-1-yloxy group. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of pyridine, including those with alkyne substitutions, exhibit significant antimicrobial properties. For instance, compounds similar to 2-(But-2-yn-1-yloxy)pyridine have shown effectiveness against various bacterial strains.
| Compound | Bacterial Strain | % Inhibition at 100 µg/mL | IC50 (µg/mL) |
|---|---|---|---|
| 2a | Bacillus subtilis | 55.67 ± 0.26 | 79.9 |
| 2b | E. coli | 81.07 ± 0.1 | 64.92 |
| 2c | Staphylococcus aureus | 86.45 ± 0.07 | 70.1 |
These findings suggest that the introduction of the but-2-yn-1-yloxy group enhances the antibacterial activity of pyridine derivatives significantly .
Antitumor Activity
In addition to antimicrobial effects, compounds containing the pyridine nucleus have demonstrated antitumor activity. A study highlighted that certain pyridine derivatives inhibited tumor growth in xenograft models, suggesting their potential as anticancer agents . The mechanisms underlying these effects often involve the induction of apoptosis and inhibition of cell proliferation.
Other Pharmacological Properties
Pyridine derivatives are also known for various other biological activities:
- Anti-inflammatory : Some studies indicate that these compounds can reduce inflammation markers in vitro.
- Antiviral : There is emerging evidence suggesting that certain pyridine-based compounds may exhibit antiviral properties, particularly against RNA viruses like SARS-CoV-2 .
Case Studies
Several case studies have documented the synthesis and evaluation of biological activities of pyridine derivatives:
- Synthesis and Evaluation : A study synthesized various pyridine derivatives and evaluated their biological profiles, noting significant activity against multiple pathogens and tumor cell lines .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the pyridine ring can enhance biological activity, providing insights for future drug design .
Q & A
Q. What safety protocols are critical when handling 2-(But-2-yn-1-yloxy)pyridine in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
